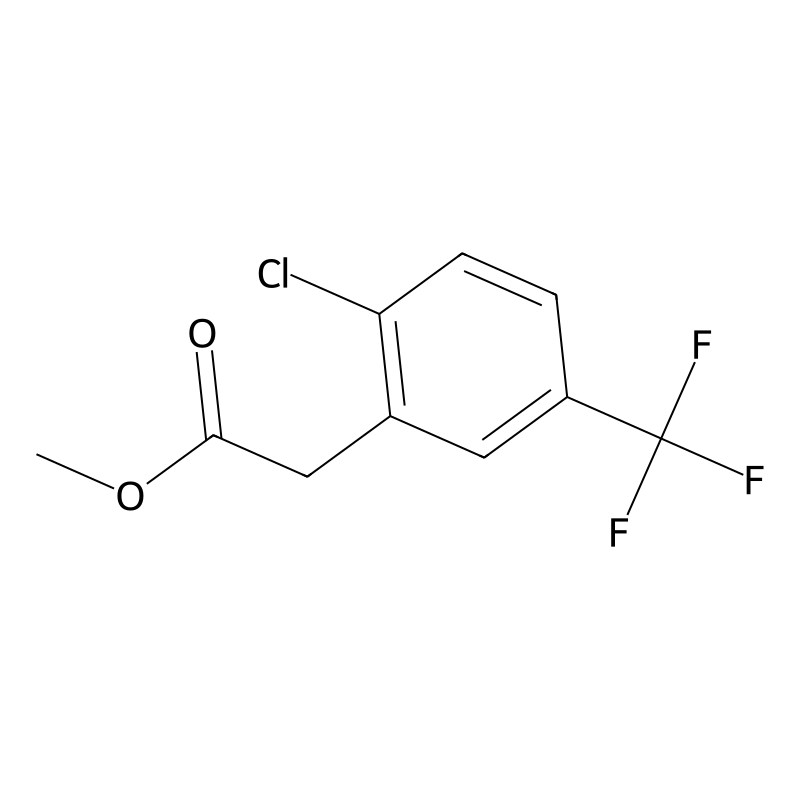

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Medicinal Chemistry Lead Compound: The presence of the phenylacetic acid moiety is a common structural feature in various medications. For instance, some anti-inflammatory drugs like ibuprofen possess a similar structure []. The chlorine and trifluoromethyl substituents could potentially influence the molecule's interaction with biological targets, making it a candidate for further development as a lead compound in drug discovery processes.

- Material Science Applications: The trifluoromethyl group can enhance a molecule's stability and interaction with certain materials. Fluorinated molecules are sometimes used in liquid crystals or organic electronics research due to their unique properties []. However, further research would be needed to determine if 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester possesses properties relevant to these fields.

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester is an organic compound with the molecular formula C10H8ClF3O2. It is a derivative of phenylacetic acid, characterized by the substitution of a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the phenyl ring. This compound appears as a white crystalline solid and is notable for its unique electronic properties due to the presence of both chlorine and trifluoromethyl groups, which influence its reactivity and interactions in various chemical contexts.

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.

- Oxidation Reactions: The ester group can be oxidized to yield the corresponding carboxylic acid.

- Reduction Reactions: The ester can be reduced to form the corresponding alcohol.

These reactions are significant for synthesizing more complex organic molecules and modifying the compound's properties for various applications.

Synthetic Routes

The synthesis of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester typically involves the esterification of 2-Chloro-5-(trifluoromethyl)phenylacetic acid. This process can be conducted using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is generally performed under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed for more efficient production. This method allows better control over reaction conditions and enhances yield. Advanced purification techniques, including distillation and crystallization, are utilized to obtain high-purity products suitable for research and commercial applications.

2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester finds applications across various fields:

- Chemical Research: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

- Biological Studies: The compound is used in enzyme-catalyzed reactions and biochemical assays, aiding in understanding metabolic pathways.

- Industrial Use: It contributes to the production of agrochemicals and specialty chemicals, leveraging its unique properties for practical applications.

Interaction studies involving 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential roles in biochemical pathways and its utility as a substrate in enzymatic reactions. Understanding these interactions is crucial for developing new applications in medicinal chemistry and agrochemistry.

Similar Compounds

Several compounds share structural similarities with 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester:

- 2-Chloro-5-(trifluoromethyl)phenylacetic acid: The parent acid from which the ester is derived.

- 2-Chloro-5-(trifluoromethyl)phenylmethanol: The reduced form of the ester.

- 2-Chloro-5-(trifluoromethyl)pyridine: A related compound featuring a pyridine ring instead of a phenyl ring.

- 2-Fluoro-5-(trifluoromethyl)phenylacetic acid: A structurally similar compound that differs by having a fluorine atom instead of chlorine .

Uniqueness

The uniqueness of 2-Chloro-5-(trifluoromethyl)phenylacetic acid methyl ester lies in its specific combination of chlorine and trifluoromethyl groups on the phenyl ring. This configuration imparts distinct electronic characteristics that enhance its reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and various research applications .